molecular formula C13H12F3NO4 B15229797 Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15229797
M. Wt: 303.23 g/mol
InChI Key: NUYXOVCXRNOBFW-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with dual ketone groups at positions 2 and 5, a trifluoromethyl (-CF₃) substituent at position 7, and an ethyl ester group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and catalysis . Its synthesis typically involves multicomponent reactions under solvent-free or catalyzed conditions, as seen in analogous hexahydroquinoline derivatives .

Properties

Molecular Formula

C13H12F3NO4

Molecular Weight

303.23 g/mol

IUPAC Name

ethyl 2,5-dioxo-7-(trifluoromethyl)-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H12F3NO4/c1-2-21-12(20)8-5-7-9(17-11(8)19)3-6(4-10(7)18)13(14,15)16/h5-6H,2-4H2,1H3,(H,17,19)

InChI Key

NUYXOVCXRNOBFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)(F)F)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The diketone moiety (2,5-dioxo groups) undergoes oxidation under controlled conditions. For example:

  • Epoxidation : Reaction with peracids (e.g., m-CPBA) converts the cyclohexene ring into an epoxide, enhancing electrophilicity for nucleophilic attack.

  • Aromatic Ring Oxidation : Strong oxidizing agents like KMnO₄ oxidize the saturated quinoline ring to a fully aromatic system, forming substituted quinolones.

Reaction TypeConditionsProductYield (%)
Epoxidationm-CPBA, DCM, 0°C → RTEpoxide derivative~65
Aromatic oxidationKMnO₄, H₂O/acetone, reflux7-(Trifluoromethyl)quinolone~50

Nucleophilic Substitution at the Ester Group

The ethyl ester group participates in transesterification and hydrolysis:

  • Transesterification : Methanol in H₂SO₄ yields the methyl ester.

  • Hydrolysis : Acidic or basic conditions produce the free carboxylic acid (2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with trifluoromethyl groups stabilizing transition states through electron-withdrawing effects.

Cycloaddition Reactions

The conjugated dienone system engages in Diels-Alder reactions:

  • With Dienophiles : Maleic anhydride reacts to form bicyclic adducts.

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 80°CBicyclic lactoneEndo preference (7:3)

Reductive Transformations

The diketone and ester functionalities are susceptible to reduction:

  • NaBH₄ Reduction : Converts diketones to diols, though steric hindrance from the trifluoromethyl group reduces yields (~40%).

  • Catalytic Hydrogenation : Pd/C and H₂ saturate the cyclohexene ring to produce decahydroquinoline derivatives.

Functionalization via the Trifluoromethyl Group

The CF₃ group directs electrophilic substitution:

  • Halogenation : NBS in CCl₄ selectively brominates the para position relative to CF₃.

Biological Activity Modulation

Structural modifications correlate with bioactivity changes:

ModificationImpact on Bioactivity
Ester → Carboxylic acidIncreased solubility; altered enzyme binding
CF₃ → HReduced metabolic stability
Diketone → DiolLoss of antimicrobial activity

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

  • Acidic conditions : Ester hydrolysis dominates (t₁/₂ = 2.3 h at pH 2).

  • Neutral conditions : Slow oxidation of the dihydroquinoline ring (t₁/₂ = 48 h).

Scientific Research Applications

Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline class of derivatives. Quinoline derivatives are known for their extensive biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development. The trifluoromethyl group in this compound significantly influences its chemical and physical properties.

Potential Applications

This compound has potential applications in:

  • Medicinal Chemistry: Due to the quinoline derivatives being recognized for their extensive biological activities, they are valuable in drug discovery and development.
  • Pharmacological Studies: Studies on the interactions of this compound with biological targets are essential for understanding its pharmacological potential. The trifluoromethyl group may enhance interactions with specific receptors or enzymes involved in critical biological pathways, and research into these interactions can provide insights into the compound's mechanisms of action and therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Analogs with trifluoromethyl on aromatic rings (e.g., position 4-phenyl in ) show distinct electronic effects compared to the target compound’s aliphatic -CF₃ .

Structural and Conformational Analysis

  • Ring Puckering: The hexahydroquinoline core adopts non-planar conformations influenced by substituents. The trifluoromethyl group at position 7 may alter puckering amplitudes compared to methyl groups, as defined by Cremer-Pople coordinates .
  • Crystal Packing : Derivatives with aromatic substituents (e.g., phenyl at position 4) exhibit distinct intermolecular interactions, while the target compound’s -CF₃ may promote unique packing motifs .

Biological Activity

Ethyl 2,5-dioxo-7-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 1420794-30-4) is a synthetic compound belonging to the quinoline class. It is characterized by its unique trifluoromethyl group and dioxo functionality which contribute to its biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H12F3NO4
  • Molecular Weight : 303.23 g/mol
  • Structure : The compound features a hexahydroquinoline core with two carbonyl groups and a trifluoromethyl substituent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : The compound was evaluated against various cancer cell lines and demonstrated significant cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. This compound has been assessed for its efficacy against bacterial strains:

  • Bacterial Inhibition : In laboratory settings, the compound exhibited effective inhibition against several pathogenic bacteria. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances its antimicrobial potency.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been a focus of research:

  • Mechanism : It is suggested that the compound may inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages. This indicates potential use in treating inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that compounds in this class may provide neuroprotective benefits:

  • Acetylcholinesterase Inhibition : Some studies have reported that quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity against cancer cells
AntimicrobialEffective against pathogenic bacteria
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveAChE inhibition

Case Study: Antitumor Efficacy

In a study conducted on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound showed IC50 values indicating potent activity compared to standard chemotherapeutics. Apoptotic assays confirmed that treatment led to increased cell death through caspase activation.

Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activities further. Potential modifications include varying the substituents on the quinoline ring to improve selectivity and potency against specific targets.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 2,5-dioxo-7-(trifluoromethyl)-hexahydroquinoline derivatives?

The synthesis typically employs the Hantzsch reaction under solvent-free or ethanol-mediated conditions. A representative method involves condensing trifluoroacetoacetic acid ethyl ester with cyclohexane-1,3-dione and aromatic aldehydes using ammonium acetate as a catalyst. For example, L-glutamine or cobalt salts can enhance reaction efficiency under refluxing ethanol (70–80°C, 6–8 hours) . Key steps include cyclization and dehydration, with yields optimized by adjusting stoichiometry (e.g., 1:1:1 molar ratios) and catalyst loading (5–10 mol%) .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or toluene solutions. Data collection uses Bruker SMART APEX diffractometers (Mo Kα radiation, λ = 0.71073 Å), and refinement is performed with SHELXL . For example, the compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å, α = 98.370°, β = 91.778°, γ = 106.291° . Hydrogen-bonding networks (N–H···O, C–H···O) stabilize the lattice, visualized using OLEX2 .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : Signals at δ 1.2–1.4 ppm (ethyl CH3), δ 2.1–2.3 ppm (trifluoromethyl CF3), and δ 5.2–5.5 ppm (hexahydroquinoline CH) confirm substituent positions .
  • IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C–F vibrations) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (m/z ≈ 340–400) align with theoretical molecular weights .

Advanced Research Questions

Q. How can ring puckering in the hexahydroquinoline core be quantitatively analyzed?

The Cremer-Pople parameters (θ, φ) define puckering amplitudes and phases. For example, the 1,4-dihydropyridine (DHP) ring adopts a "flat-boat" conformation (θ ≈ 20–30°, φ ≈ 90–120°) due to steric effects from trifluoromethyl and ester groups. Computational tools like PLATON or Mercury analyze deviations from planarity using SCXRD data . Comparative studies show substituents at C7 influence puckering (e.g., methyl groups increase θ by 5–10° vs. bulkier substituents) .

Q. How can researchers resolve contradictions in biological activity data for derivatives?

Conflicting bioactivity (e.g., variable IC50 values) may arise from conformational flexibility or assay conditions. Strategies include:

  • Structural modifications : Bulky ester groups at C3 enhance target binding (e.g., compound 3b in inhibits multiple proteins via hydrophobic interactions) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., docking into cyclooxygenase-2 active sites reveals steric clashes with CF3 groups) .
  • SAR studies : Correlate substituent electronegativity (e.g., CF3 vs. CH3) with activity trends .

Q. What methods optimize multi-step synthesis routes with conflicting yield data?

For intermediates like 4-(3-cyanophenyl)-5-oxo-2-(trifluoromethyl)-hexahydroquinoline-3-carboxylic acid, conflicting yields (30–70%) stem from hydrolysis/dehydration side reactions. Optimization strategies:

  • Catalyst screening : Compare DABCO2CuCl4 (yield: 85%) vs. TsOH (yield: 65%) in ester hydrolysis .
  • Solvent selection : Refluxing toluene minimizes byproducts vs. ethanol/water mixtures .
  • Reaction monitoring : TLC (hexane:ethyl acetate = 3:1) tracks intermediate formation .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding motifs?

Differences arise from substituent electronic effects. For instance:

  • Phenyl-substituted derivatives : Form N–H···O bonds (2.8–3.0 Å) between the amide and ketone groups .
  • Indole-substituted analogs : Prefer C–H···π interactions (3.2–3.5 Å) due to aromatic stacking .
  • Polar solvents : Ethanol promotes O–H···N bonds, while toluene favors van der Waals interactions .

Q. How does the trifluoromethyl group influence pharmacological vs. structural studies?

  • Pharmacology : CF3 enhances metabolic stability (logP increases by ~0.5 units) but may reduce solubility .
  • Crystallography : CF3 induces torsional strain (C7–CF3 dihedral angle = 15–20°) vs. CH3 (dihedral angle = 5–10°) .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data

Substituent at C7Space Groupa (Å)b (Å)c (Å)β (°)Refinement R
TrifluoromethylP17.35239.634913.949591.7780.046
MethylP21/c17.465610.188312.3465106.8060.0728

Q. Table 2. Biological Activity of Key Derivatives

CompoundTarget ProteinIC50 (µM)Key Interaction (Docking)
3b (CF3, bulky ester)COX-20.45Hydrophobic pocket (ΔG = −9.2 kcal/mol)
6m (Cl, methyl)CA IX1.2Zn²⁺ coordination (distance = 2.1 Å)

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